molecular formula C14H15N3O3 B2830459 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide CAS No. 1706353-42-5

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide

Cat. No.: B2830459
CAS No.: 1706353-42-5
M. Wt: 273.292
InChI Key: XZLFTKJANBQNHI-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide typically involves the reaction of ethoxy-substituted pyridazine with 2-methoxyaniline under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Comparison with Similar Compounds

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives such as:

    Pyridazinone: Known for its anti-inflammatory and analgesic properties.

    Pyridazine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Pyridazine-4-carboxamide: Studied for its potential anticancer activities.

The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties .

Properties

IUPAC Name

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-13-9-8-11(16-17-13)14(18)15-10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLFTKJANBQNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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